molecular formula C15H11ClN2O2S2 B2698359 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 330201-62-2

2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2698359
CAS No.: 330201-62-2
M. Wt: 350.84
InChI Key: OATIXWRBDVEKIH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is an organic compound that features a combination of chlorophenoxy and thiophenyl groups attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-chlorophenol with 2-bromoacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-(thiophen-2-yl)thiazol-2-amine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
  • 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S2/c16-10-3-5-11(6-4-10)20-8-14(19)18-15-17-12(9-22-15)13-2-1-7-21-13/h1-7,9H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATIXWRBDVEKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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